5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with guanidine to yield the pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival. Additionally, it can modulate the activity of inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine
- 5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine derivatives
- Pyrimidine analogs with different substituents at the 4 and 7 positions
Uniqueness
5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine stands out due to its unique combination of a methoxyphenyl group and a phenyl group, which contribute to its distinct pharmacological profile. Compared to other pyrimidine analogs, this compound exhibits enhanced anti-inflammatory and anticancer activities, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C19H16N4O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-7-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16N4O/c1-24-15-9-7-13(8-10-15)16-11-23(14-5-3-2-4-6-14)19-17(16)18(20)21-12-22-19/h2-12H,1H3,(H2,20,21,22) |
InChI Key |
KOFGCEDKGQUYDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.